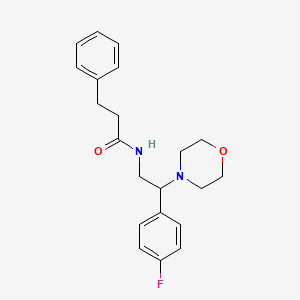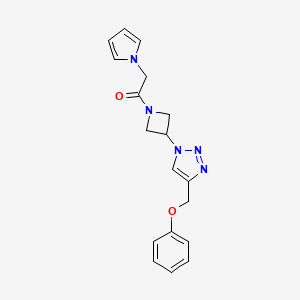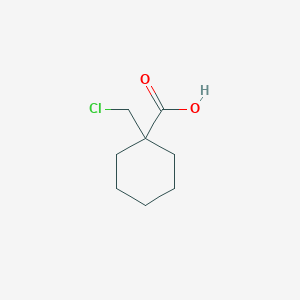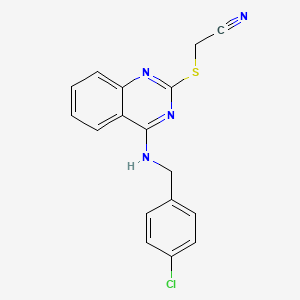
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Quinazolinone and quinazolinone derivatives, which are nitrogen-containing heterocycles, have received significant attention due to their widely and distinct biopharmaceutical activities . Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .Molecular Structure Analysis
Quinazolinones are formed by fusion of benzene ring with 2-pyrimidinone, 4-pyrimidinone or 2,4-pyrimidinedione ring . They are named as quinazolin-2 (1H)-one, quinazolin-4 (3H)-one or quinazolin-2,4 (1H, 3H)-one, respectively .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Research has shown methods for synthesizing quinazolinone derivatives, including "2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile," utilizing techniques like microwave irradiation, which offers rapid synthesis and has been explored for producing methylphosphonate derivatives with potential antiviral activities (Luo et al., 2012). Such methodologies underscore the evolving landscape of chemical synthesis, emphasizing efficiency and yield optimization.
- Crystal Structure and DFT Studies : The crystal structure of related compounds has been determined using X-ray diffraction, and their electronic properties have been studied using density functional theory (DFT). These studies provide insight into the molecular geometry, electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction with biological targets (Zhou et al., 2021).
Potential Therapeutic Applications
- Antitumor Activity : Certain quinazolinone derivatives have demonstrated antitumor activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents. Molecular docking studies suggest these compounds can favorably interact with specific proteins, such as SHP2, which plays a role in cell signaling pathways involved in cancer (Zhou et al., 2021).
- Antiviral and Antibacterial Effects : Research into the antiviral properties of quinazolinone derivatives, especially through the synthesis of (quinazolin-4-ylamino)methylphosphonates, indicates weak to good activity against Tobacco mosaic virus (TMV), highlighting the potential for development into antiviral agents (Luo et al., 2012).
Future Directions
Quinazolinone and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . This suggests that “2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile” and similar compounds could have potential applications in drug discovery and other fields of scientific research.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4S/c18-13-7-5-12(6-8-13)11-20-16-14-3-1-2-4-15(14)21-17(22-16)23-10-9-19/h1-8H,10-11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZQYUJUZHUTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC#N)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
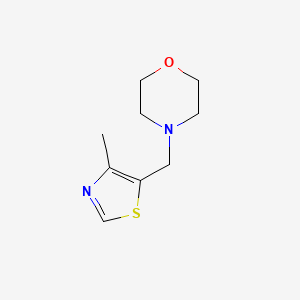
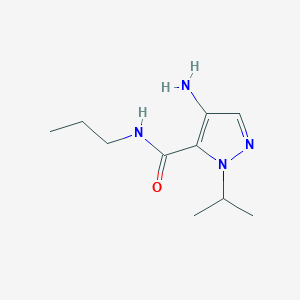

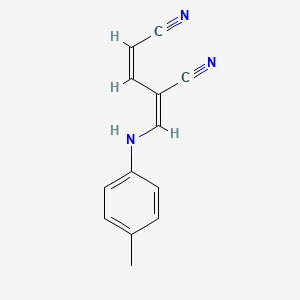
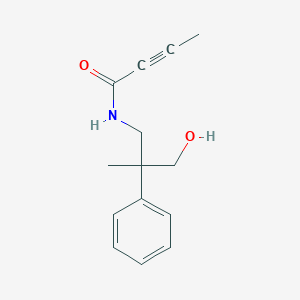
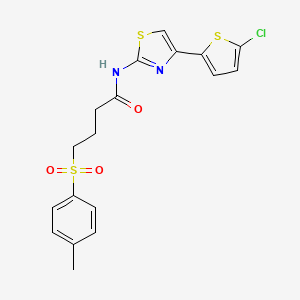
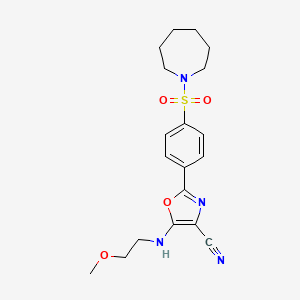
![1-(3,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2666433.png)

